molecular formula C6H7NOS B8745679 Methyl 2-thiophenecarboximidate

Methyl 2-thiophenecarboximidate

Cat. No.: B8745679
M. Wt: 141.19 g/mol
InChI Key: XNOKHLOMKSJULZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-thiophenecarboximidate is a sulfur-containing heterocyclic compound characterized by a thiophene ring (a five-membered aromatic ring with one sulfur atom) substituted with a carboximidate group (–NH–OCH₃) at the 2-position. This structure distinguishes it from conventional methyl esters (which feature a –COOCH₃ group) and imbues it with unique electronic and reactivity profiles.

The carboximidate functional group renders this compound valuable in organic synthesis, particularly as an intermediate in nucleoside chemistry or as a protecting group. Its thiophene moiety may also confer utility in materials science due to sulfur’s electron-rich nature, which enhances conductivity in polymers .

Properties

Molecular Formula

C6H7NOS

Molecular Weight

141.19 g/mol

IUPAC Name

methyl thiophene-2-carboximidate

InChI

InChI=1S/C6H7NOS/c1-8-6(7)5-3-2-4-9-5/h2-4,7H,1H3

InChI Key

XNOKHLOMKSJULZ-UHFFFAOYSA-N

Canonical SMILES

COC(=N)C1=CC=CS1

Origin of Product

United States

Comparison with Similar Compounds

Functional Group and Reactivity

  • Methyl 2-Thiophenecarboximidate vs. Methyl Salicylate :
    Methyl salicylate (an aromatic ester with a –COOCH₃ group) is widely used in pharmaceuticals and fragrances. In contrast, the imidate group (–NH–OCH₃) in this compound is less prone to hydrolysis under acidic conditions but more reactive toward nucleophiles, making it suitable for forming amidines or heterocycles .
  • Methyl Esters of Diterpenoid Acids: Compounds like sandaracopimaric acid methyl ester (a diterpene derivative) and Z-communic acid methyl ester exhibit higher molecular weights (>300 g/mol) and lower volatility compared to this compound (estimated MW ~157 g/mol). Their applications in resin chemistry and bioactivity differ significantly from the synthetic utility of thiophene-based imidates .

Physical and Chemical Properties

Table 1 compares key properties of this compound with analogous compounds:

Compound Molecular Weight (g/mol) Boiling Point (°C) Solubility Key Applications
This compound* ~157 ~200 (estimated) Moderate in polar solvents Organic synthesis, materials
Methyl salicylate 152.15 222 Ethanol, ether Pharmaceuticals, fragrances
Sandaracopimaric acid methyl ester 330.5 >300 Lipophilic Resins, bioactivity

*Estimated based on structural analogs.

  • Volatility : this compound likely exhibits lower volatility than diterpene esters (e.g., sandaracopimaric acid methyl ester) but higher than methyl salicylate due to its smaller molecular size .
  • Solubility : The sulfur atom in the thiophene ring may enhance solubility in polar aprotic solvents (e.g., DMSO) compared to purely hydrocarbon-based esters .

Research Findings and Gaps

  • Reactivity Studies : While methyl esters like dehydroabietic acid methyl ester have been studied for their stability in resins, the imidate group’s reactivity in this compound warrants further investigation, particularly in catalysis or polymer chemistry .
  • Environmental Impact : Unlike volatile organic compounds (VOCs) such as methyl salicylate, this compound’s atmospheric persistence remains uncharacterized .

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